molecular formula C12H14O3 B6160676 rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis CAS No. 1821813-09-5

rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis

Cat. No.: B6160676
CAS No.: 1821813-09-5
M. Wt: 206.2
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Description

rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a phenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, under varying temperature and solvent conditions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral separation techniques.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of chiral drugs and pharmaceuticals.

Medicine:

  • Explored for its therapeutic potential in treating various diseases.
  • Utilized in the design of drug delivery systems and prodrugs.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(2R,6S)-6-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
  • rac-(2R,6S)-1-[(tert-Butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis

Comparison:

  • Structural Differences: The presence of different substituents (e.g., trifluoromethyl, methoxycarbonyl) distinguishes these compounds from rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis.
  • Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
  • Biological Activity: Differences in biological activity and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future developments.

Properties

CAS No.

1821813-09-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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